2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of a similar compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, has been described in the literature . The process involves the esterification of anthranilic acid to produce methyl anthranilate. This is then coupled with phthaloyl-protected alanine, which is produced by fusing alanine with phthalic anhydride at 150 °C .Molecular Structure Analysis
The molecular structure of the compound was verified using single-crystal X-ray diffraction (XRD). The structure is stabilized by N-H⋯O bonding, resulting in the formation of an S(6) hydrogen-bonded loop . The molecules are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis
The compound’s reactivity was studied using density functional theory (DFT). The highest occupied molecular orbital (HOMO) is over the substituted aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is mainly over the indole side . This suggests the locations of potential nucleophilic and electrophilic attack sites .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties were characterized using infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The IR spectrum showed distinctive absorbance corresponding to the three C=O groups and one N–H .Mechanism of Action
Target of Action
It is known that compounds with an isoindoline nucleus, like 2-iodo-n-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is known that compounds with an isoindoline nucleus can interact with their targets in a variety of ways, leading to diverse biological effects .
Biochemical Pathways
Compounds with an isoindoline nucleus have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
It is known that compounds with an isoindoline nucleus can have diverse biological activities .
Action Environment
It is known that the reactivity of compounds with an isoindoline nucleus can be influenced by various factors .
Properties
IUPAC Name |
2-iodo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-19-15(21)10-7-6-9(8-12(10)16(19)22)18-14(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMCYIYEERSPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.